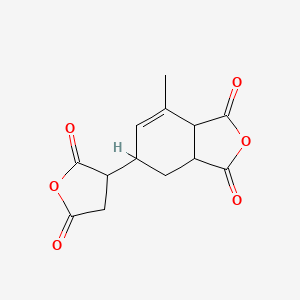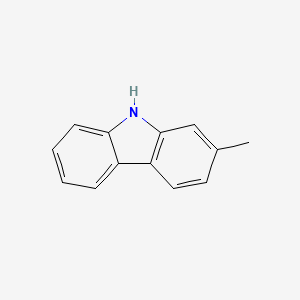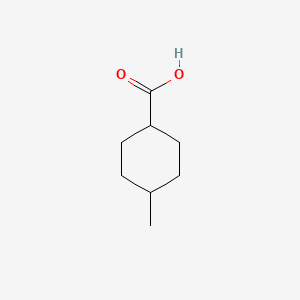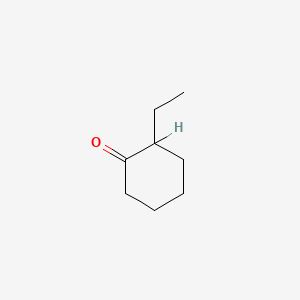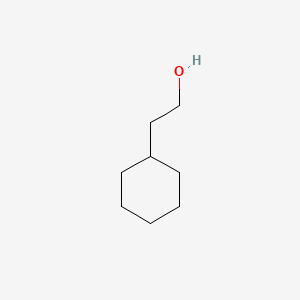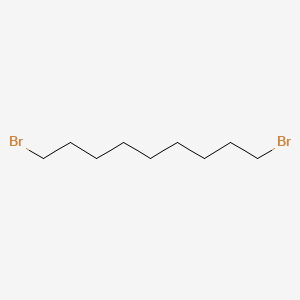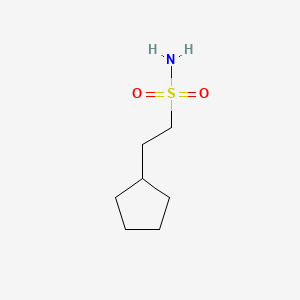
Cyclopentaneethanesulfonamide
Descripción general
Descripción
Cyclopentaneethanesulfonamide, also known as CPE, is an organic compound that belongs to the class of sulfonamides and is used in various scientific research applications. CPE is a cyclic amide and consists of a cyclopentane ring with a sulfonamide group attached to the ring. It is a versatile compound and has been used in a variety of research applications, including drug design and development, enzyme inhibition, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Lewis Acid Catalyzed Annulations
Cyclopentene sulfonamides, including compounds related to cyclopentaneethanesulfonamide, can be synthesized through Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides. This method delivers cyclopentene sulfonamides in good to excellent yields, with deprotection and hydrolysis resulting in 2,3-substituted cyclopentanones. This process is highly diastereoselective, showcasing the compound's utility in complex chemical synthesis (Mackay et al., 2014).
Macrocyclic Compounds Synthesis
The synthesis of polyazamacrocyclic compounds via the modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides expands existing methodologies. This approach enables the preparation of labile polyazannaphthalenophanes and polyazananthracenophanes, which were not previously available in appreciable quantities. This highlights the role of cyclopentaneethanesulfonamide derivatives in the synthesis of complex macrocyclic structures (Hoye et al., 2001).
Optical Biomolecular Recognition
Functional cyclophanes, closely related to cyclopentaneethanesulfonamide structures, serve as promising hosts for optical biomolecular recognition. Their ability to encapsulate and stabilize guest molecules through non-covalent interactions makes them suitable for the development of selective probes for various biomolecules (Ramaiah et al., 2010).
Supramolecular Hosts for Binding
Cyclophanes, including those related to cyclopentaneethanesulfonamide, are known for their supramolecular hosting capabilities, which allow them to bind atomic or molecular guests within their cavities through non-covalent interactions. This property is exploited in applications such as drug design, where the exceptional stability and selective recognition abilities of cyclophanes can be utilized (Weidmann & Craik, 2016).
New Directions in Self-Assembly
Research in self-assembly and capture of organic macrocycles, cages, and cyclophanes has opened new directions for creating diverse cyclophane derivatives. These efforts have overcome traditional synthesis challenges, offering new pathways for discovering unique properties and applications of cyclophane-based compounds (Shear & Johnson, 2021).
Mecanismo De Acción
Target of Action
2-Cyclopentylethanesulfonamide, also known as Cyclopentaneethanesulfonamide, is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes .
Mode of Action
Sulfonamides, including 2-Cyclopentylethanesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. The disruption of folic acid synthesis, in particular, has downstream effects on DNA synthesis and cell division . This leads to the bacteriostatic effect of sulfonamides, inhibiting the growth and proliferation of bacteria .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted primarily in the urine
Result of Action
The primary result of the action of 2-Cyclopentylethanesulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound prevents bacteria from proliferating . This makes it effective in treating bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopentylethanesulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and light exposure can affect the stability of the compound
Propiedades
IUPAC Name |
2-cyclopentylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOOVUNPORBZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170505 | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylethanesulfonamide | |
CAS RN |
17854-73-8 | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)

